REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([I:11])[c:7]([CH2:8][Br:9])[cH:10]1)([F:12])[F:13].[Na:14][C:15]#[N:16].[OH2:20]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([I:11])[c:7]([CH2:8][C:15]#[N:16])[cH:10]1)([F:12])[F:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1ccc(I)c(CBr)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1cc(C(F)(F)F)ccc1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |